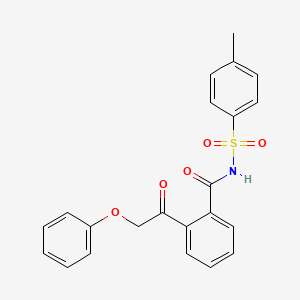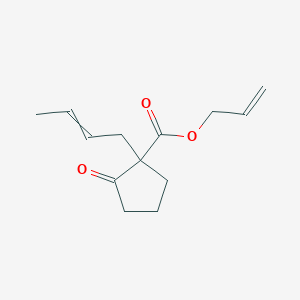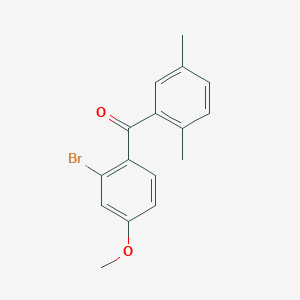
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide: is a complex organic compound that features a sulfonyl group, a phenoxyacetyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Sulfonyl Chloride: The synthesis begins with the conversion of 4-methylbenzenesulfonic acid to 4-methylbenzenesulfonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Acylation Reaction: The 4-methylbenzenesulfonyl chloride is then reacted with 2-phenoxyacetic acid in the presence of a base such as pyridine to form the intermediate 2-(phenoxyacetyl)-4-methylbenzenesulfonyl chloride.
Amidation: Finally, the intermediate is reacted with benzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonyl and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide involves its interaction with specific molecular targets. The sulfonyl and phenoxyacetyl groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methylbenzene-1-sulfonyl)alanine: A related compound with a similar sulfonyl group but different functional groups.
p-Toluenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
N-(4-Methylbenzene-1-sulfonyl)norleucine: Another sulfonyl compound with different substituents.
Uniqueness
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide is unique due to its combination of sulfonyl, phenoxyacetyl, and benzamide groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in research and industry.
Eigenschaften
CAS-Nummer |
88063-37-0 |
|---|---|
Molekularformel |
C22H19NO5S |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N-(4-methylphenyl)sulfonyl-2-(2-phenoxyacetyl)benzamide |
InChI |
InChI=1S/C22H19NO5S/c1-16-11-13-18(14-12-16)29(26,27)23-22(25)20-10-6-5-9-19(20)21(24)15-28-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |
InChI-Schlüssel |
NQTNVNXMXFUQCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2C(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)


![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)

![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)

![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)


![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
